molecular formula C7H3BrF2O B1291445 4-Bromo-2,5-difluorobenzaldehyde CAS No. 357405-75-5

4-Bromo-2,5-difluorobenzaldehyde

Cat. No. B1291445
M. Wt: 221 g/mol
InChI Key: PDRHYPUKWIHZMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation of 4-bromobenzaldehyde with other aromatic compounds. For instance, Schiff base monomers were synthesized by condensing 4-bromobenzaldehyde with aromatic aminophenols, followed by oxidative polycondensation to form polyphenol derivatives . Another study reported the synthesis of methyl 4-bromo-2-methoxybenzoate starting from 4-bromo-2-fluorotoluene, which involved multiple steps including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification . These methods could potentially be adapted for the synthesis of 4-Bromo-2,5-difluorobenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2,5-difluorobenzaldehyde has been investigated using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the crystal structure of 2-fluoro-4-bromobenzaldehyde was determined, revealing an orthorhombic space group and an O-trans conformation . This suggests that the molecular structure of 4-Bromo-2,5-difluorobenzaldehyde could also be characterized using similar techniques to understand its conformation and crystalline properties.

Chemical Reactions Analysis

4-Bromobenzaldehyde and its derivatives undergo various chemical reactions. For instance, it can participate in condensation reactions with urea and substituted acetophenones to form pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones . Additionally, selective ortho-bromination of benzaldoximes to synthesize substituted 2-bromobenzaldehydes has been achieved using palladium-catalyzed C-H activation . These reactions highlight the reactivity of the bromo and aldehyde functional groups, which would also be relevant for 4-Bromo-2,5-difluorobenzaldehyde in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by the presence of halogen substituents. For example, the introduction of bromine atoms has been shown to affect the thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde . The presence of electron-donating or withdrawing groups can also modulate the electronic properties, as seen in the study of bromine substitution effects on the structure and reactivity of 2,3-dimethoxybenzaldehyde . These insights suggest that 4-Bromo-2,5-difluorobenzaldehyde would exhibit unique physical and chemical properties due to the combined effects of bromine and fluorine atoms on the benzene ring.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

4-Bromo-2,5-difluorobenzaldehyde and its derivatives, such as 2-bromobenzaldehydes, are pivotal in organic synthesis, particularly under palladium-catalyzed conditions. These compounds serve as essential tools for constructing a wide array of compounds with potential biological and medicinal applications (Ghosh & Ray, 2017).

Analytical Chemistry and Detection Methods

In analytical chemistry, derivatives of 4-Bromo-2,5-difluorobenzaldehyde, like 3-bromo-4-hydroxybenzaldehyde, have been studied for their separation and determination using gas chromatography. This method is noted for its simplicity, accuracy, and precision, making it relevant in various analytical applications (Shi Jie, 2000).

Environmental Applications

Certain derivatives, such as bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, synthesized from 5-bromo-2-hydroxybenzaldehyde, are used for environmental purposes like the preconcentration of trace amounts of copper(II) ions in water samples. This application is significant for monitoring and managing environmental pollutants (Fathi & Yaftian, 2009).

Pharmaceutical and Biomedical Research

In the pharmaceutical sector, 4-bromo-2,5-difluorobenzaldehyde derivatives are explored for their potential in creating novel compounds with bioactive properties. For instance, the synthesis of N-Piperidine benzamides CCR5 antagonists from related compounds demonstrates the relevance of these derivatives in drug development and biological research (Cheng De-ju, 2015).

Material Science

In material science, derivatives of 4-Bromo-2,5-difluorobenzaldehyde have been used to synthesize various materials. For example, methyl 4-bromo-2-methoxybenzoate, synthesized from related compounds, demonstrates the utility of these aldehydes in creating high-purity materials for various industrial applications (Chen Bing-he, 2008).

Safety And Hazards

4-Bromo-2,5-difluorobenzaldehyde is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation . Safety precautions include wearing suitable personal protective equipment, such as gloves, protective clothing, and eye protection .

properties

IUPAC Name

4-bromo-2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRHYPUKWIHZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626115
Record name 4-Bromo-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluorobenzaldehyde

CAS RN

357405-75-5
Record name 4-Bromo-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromo-1,4-difluorobenzene (10.0 g, 36.77 mmol) in diethyl ether (150 mL) at −78° C. was added n-butyl lithium (2.5 M in Hexanes, 14.86 mL, 37.15 mmol) dropwise under nitrogen. The reaction mixture was stirred at −78° C. for 30 min. Dry DMF (3.13 mL, 40.46 mmol) in diethyl ether (10 mL) was added dropwise and reaction was slowly warmed to room temperature over 2 h. The reaction was quenched with aqueous saturated ammonium chloride solution (25 mL) and extracted with diethyl ether. The organic phase was washed with saturated brine solution, dried (Na2SO4), filtered, and concentrated under reduced pressure (Note: Product is highly volatile). The crude product was purified by flash chromatography (SiO2, eluting with 2-20% ethyl acetate in hexanes) to provide the title compound as a pale yellow solid (7.0 g, 86%): 1H NMR (400 MHz, CDCl3): δ 7.50 (dd, J=5.08, 8.92 Hz, 1H), 7.62 (dd, J=5.80, 7.68 Hz, 1H), 10.30 (d, J=2.76 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.86 mL
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reactant
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150 mL
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solvent
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3.13 mL
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reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (3.6 ml, 7.7 mmol) was added drop wise to a solution of 1,4-dibromo-2,5-difluoro-benzene (2 g, 7.35 mmol) in dry ether at −78° C. under nitrogen atmosphere and the resulting mixture was stirred at −78° C. for 30 minutes. This was followed by the addition of DMF (0.85 ml, 11.03 mmol) in dry THF. The resultant was stirred at room temperature for 1 hour. The reaction was monitored by TLC (5% ethyl acetate in hexane). The reaction mixture was partitioned between ethyl acetate and saturated ammonium chloride. The organic layer was concentrated and purified by column chromatography on silica gel (2% ethyl acetate in hexane) to afford 600 mg of the product (37% yield).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
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0 (± 1) mol
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Quantity
0.85 mL
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0 (± 1) mol
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0 (± 1) mol
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Yield
37%

Synthesis routes and methods III

Procedure details

To 1,4-dibromo-2,5-difluorobenzene (10.28 g, 37.81 mmol) in tetrahydrofuran (80 mL) at −40° C. was isopropylmagnesium chloride lithium chloride complex (29.1 mL, 37.81 mmol) added dropwise. After 1 h at −40° C. was N,N-dimethylformamide (58 mL, 756 mmol) added and the mixture was stirred for 30 minutes at −40° C. NH4Cl (2M, aq, 100 mL) was added and the mixture was extracted with ethyl acetate. The organic phase was dried with MgSO4 and concentrated to give 4-bromo-2,5-difluorobenzaldehyde (6.20 g, 74%) as a solid.
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.95M in hexanes, 10.2 ml)) was added dropwise to a stirred solution of 1,4-dibromo-2,5-difluorobenzene (5 g, 18.4 mmol) in diethyl ether (60 ml) at −70° C. After 1 h, the solution was warmed to 0° C. over 1 h, diluted with water, the layers separated and the ether layer dried over sodium sulphate and evaporated. Purification by column chromatography (Biotage), eluting with 5% ethyl acetate/hexane, gave a yellow oil (1.82 g).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2,5-difluorobenzaldehyde

Citations

For This Compound
6
Citations
LE Sirois, D Lao, J Xu, R Angelaud, J Tso… - … Process Research & …, 2020 - ACS Publications
Process development for a multi-kilogram-scale synthesis of GDC-0022, an inhibitor of retinoic acid receptor-related orphan receptor γ (RORc), is described. Delivery of the active …
Number of citations: 8 pubs.acs.org
Z Lin, X Liu, W Zhang, J Huang, Q Wang, K Shi… - …, 2018 - ACS Publications
Herein, we report the synthesis and characterization of a series of ambipolar cyanostyrylthiophene (CST)-based conjugated polymers without or with fluorine substituents, namely PD-…
Number of citations: 13 pubs.acs.org
LP Vu, C Diehl, R Casement, A Bond, C Steinebach… - 2023 - chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0 chemrxiv.org
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
Transient receptor potential cation channel subfamily M member 5 (TRPM5) is a nonselective monovalent cation channel activated by intracellular Ca 2+ increase. Within the …
Number of citations: 6 pubs.acs.org
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org
A Mazaheripour - 2016 - search.proquest.com
Organic semiconductors have shown promise not only as alternative materials for silicon-based devices, but also as a gateway to a new paradigm of printable, biocompatible, wearable, …
Number of citations: 2 search.proquest.com

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